4-(4-Acetylanilino)-3-phenyl-3-buten-2-one
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Overview
Description
4-(4-Acetylanilino)-3-phenyl-3-buten-2-one is an organic compound that belongs to the class of anilino ketones This compound is characterized by the presence of an acetyl group attached to an aniline moiety, which is further connected to a phenyl-substituted butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one typically involves the condensation of 4-acetylaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of 4-acetylaniline with cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is isolated by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylanilino)-3-phenyl-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
4-(4-Acetylanilino)-3-phenyl-3-buten-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Acetylanilino)phenyl acetate
- 3-(4-Acetylanilino)-2-phenyl-1H-inden-1-one
- 4-(Acetylanilino)acetic acid
Uniqueness
4-(4-Acetylanilino)-3-phenyl-3-buten-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an acetyl group, aniline moiety, and phenyl-substituted butenone structure sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-4-(4-acetylanilino)-3-phenylbut-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(20)15-8-10-17(11-9-15)19-12-18(14(2)21)16-6-4-3-5-7-16/h3-12,19H,1-2H3/b18-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLILAHTZTVPBGP-PDGQHHTCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C(C2=CC=CC=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C(\C2=CC=CC=C2)/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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